

# Ensaculin (Anseculin) Hydrochloride: Reference Standard Purity Analysis Guide

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## Compound of Interest

Compound Name: Anseculin hydrochloride

Cat. No.: B1671349

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## Executive Summary & Compound Profile

Ensaculin hydrochloride (also known as Anseculin, KA-672 HCl) is a multi-target benzopyrone derivative developed for the treatment of dementia and neurodegenerative disorders. It functions as a weak NMDA receptor antagonist and a 5-HT<sub>1A</sub> receptor agonist, exhibiting neuroprotective and cognitive-enhancing properties.

For researchers and analytical scientists, establishing the purity of the Ensaculin HCl reference standard is critical due to its complex pharmacological profile, where impurities could mimic or antagonize specific receptor activities. This guide details a self-validating analytical framework for qualifying Ensaculin HCl standards, focusing on the separation of synthesis-related impurities and degradation products.

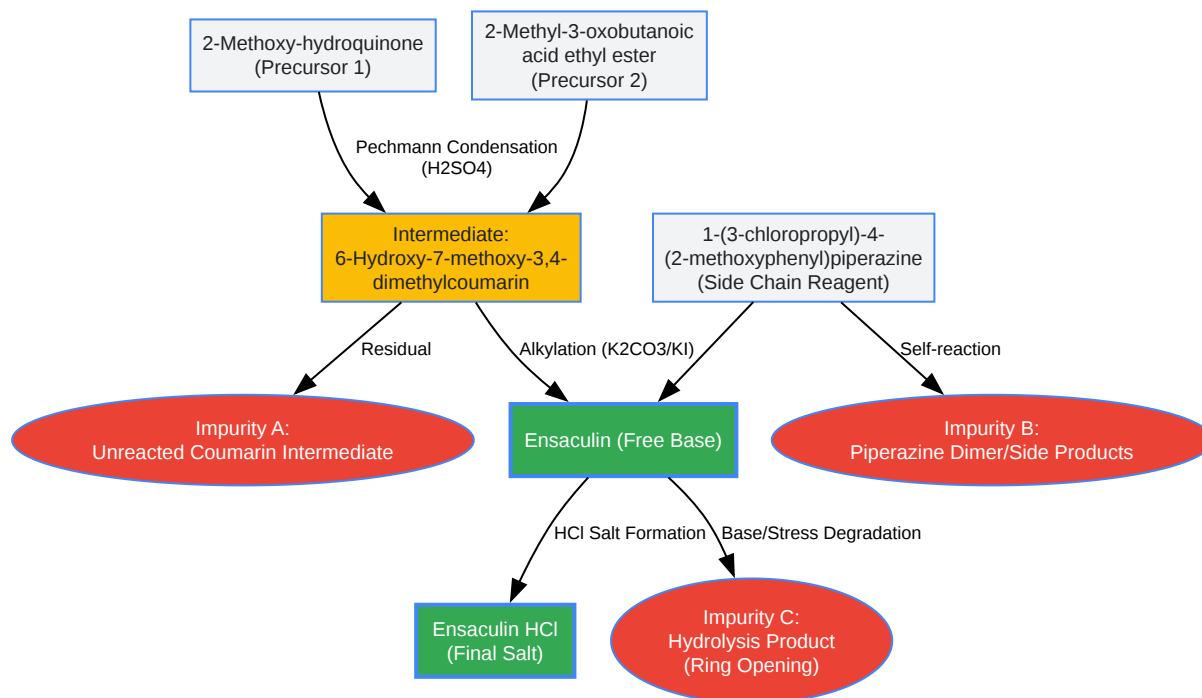
Attribute	Detail
Common Names	Ensaculin HCl, Anseculin HCl, KA-672 HCl
Chemical Name	7-methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one hydrochloride
CAS Number	209969-60-8 (HCl salt); 155773-59-4 (Free base)
Molecular Formula	C <sub>26</sub> H <sub>33</sub> ClN <sub>2</sub> O <sub>5</sub>
Molecular Weight	489.00 g/mol
Core Structure	Coumarin (Benzopyrone) scaffold linked to a Phenylpiperazine moiety

## Synthesis Logic & Impurity Origin Analysis

To design a robust purity analysis, one must understand the "genealogy" of the molecule. Impurities in Ensaculin HCl typically arise from its convergent synthesis: the Pechmann condensation forming the coumarin core and the subsequent alkylation with the piperazine side chain.

### Diagram 1: Synthesis & Impurity Vector Map

This diagram illustrates the logical flow of synthesis and identifies where specific impurities (Impurity A, B, C) are likely to originate.



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Figure 1: Synthesis pathway highlighting the origin of critical process impurities (A, B) and degradation products (C).

## Analytical Protocol: HPLC Purity Analysis

The presence of the basic piperazine nitrogen and the hydrophobic coumarin core necessitates a method that prevents peak tailing (common with amines) while maintaining retention for the non-polar scaffold.

### Methodology Rationale

- Column Selection: A C18 column with high carbon load and end-capping is required to minimize silanol interactions with the protonated piperazine nitrogen.

- **Mobile Phase pH:** An acidic pH (approx. 2.5–3.0) is chosen to ensure the piperazine moiety is fully protonated, improving peak shape and solubility, while suppressing the ionization of potential acidic impurities (phenols).
- **Detection:** The coumarin chromophore provides strong UV absorption. A wavelength of 320 nm is specific to the coumarin system, reducing interference from non-conjugated impurities, while 220 nm is used for universal detection of the piperazine side chain.

### Protocol A: High-Performance Liquid Chromatography (HPLC)

Parameter	Condition / Specification
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 μm
Mobile Phase A	20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid)
Mobile Phase B	Acetonitrile (HPLC Grade)
Gradient Profile	0 min: 85% A / 15% B 15 min: 40% A / 60% B 20 min: 10% A / 90% B 25 min: 10% A / 90% B 26 min: 85% A / 15% B (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV-Vis Diode Array (DAD): Signal A at 320 nm (Quantification), Signal B at 220 nm (Impurity profiling)
Injection Volume	10 μL
Diluent	Mobile Phase A : Acetonitrile (50:50 v/v)

### System Suitability Criteria (Self-Validating)

For the analysis to be valid, the reference standard injection must meet these metrics:

- **Tailing Factor (Tf):**  $0.8 \leq Tf \leq 1.5$  (Ensures no secondary interactions with silanols).

- Theoretical Plates (N): > 5,000.
- % RSD (Area): < 0.5% for 6 replicate injections (Proves system precision).

## Structural Identification & Counter-Ion Verification

Purity is not just about the absence of impurities; it is about the presence of the correct structure.

### Protocol B: Spectroscopic Identification

- <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>):
  - Diagnostic Signals: Look for the two singlets of the methyl groups on the coumarin ring (~2.1-2.4 ppm), the methoxy singlet (~3.8 ppm), and the characteristic multiplets of the piperazine ring and propyl linker.
  - Salt Verification: The acidic proton on the piperazine nitrogen usually appears as a broad singlet downfield (>10 ppm) in d<sub>6</sub>-DMSO, confirming the HCl salt formation.
- Mass Spectrometry (LC-MS):
  - ESI (+): Expect a molecular ion peak  
at m/z 453.2 (corresponding to the free base mass + H).
  - Fragmentation: Loss of the 2-methoxyphenylpiperazine moiety is a common fragmentation pathway.

### Protocol C: Chloride Content Determination

To distinguish the Hydrochloride salt from the free base or other salts:

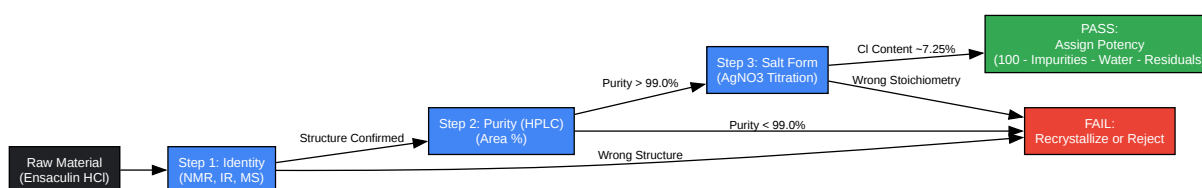
- Method: Potentiometric Titration with Silver Nitrate (AgNO<sub>3</sub>).
- Expected Value: ~7.25% w/w Chloride (Calculated: 35.45 / 489.00).
- Acceptance Criteria: 7.1% – 7.4% w/w (Indicates stoichiometric mono-hydrochloride).

## Comparative Assessment & Workflow

The following workflow illustrates the decision matrix for qualifying the standard.

### Diagram 2: Qualification Workflow

This diagram outlines the step-by-step logic for accepting a batch of Ensaculin HCl as a Reference Standard.



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Figure 2: Logical decision tree for the qualification of the reference standard.

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